2-(6,7-dimethoxy-2-methyl-4-oxoquinazolin-3(4H)-yl)-N-(1-methyl-1H-pyrazol-3-yl)acetamide
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Overview
Description
2-(6,7-Dimethoxy-2-methyl-4-oxoquinazolin-3(4H)-yl)-N-(1-methyl-1H-pyrazol-3-yl)acetamide is a synthetic organic compound with potential applications in medicinal chemistry. This compound features a quinazolinone core, which is a common scaffold in various biologically active molecules, and a pyrazole moiety, known for its presence in numerous pharmacologically active compounds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6,7-dimethoxy-2-methyl-4-oxoquinazolin-3(4H)-yl)-N-(1-methyl-1H-pyrazol-3-yl)acetamide typically involves multiple steps:
Formation of the Quinazolinone Core: The quinazolinone core can be synthesized by the condensation of anthranilic acid derivatives with formamide or its equivalents under acidic or basic conditions.
Introduction of the Dimethoxy Groups: Methoxylation can be achieved using methyl iodide in the presence of a base such as potassium carbonate.
Attachment of the Pyrazole Moiety: The pyrazole ring can be introduced through a coupling reaction with an appropriate pyrazole derivative, often using a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Final Acetylation: The final step involves acetylation of the intermediate product to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors for better control of reaction conditions, higher yields, and reduced production costs.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction of the quinazolinone core can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Coupling Agents: EDCI, DCC (dicyclohexylcarbodiimide).
Major Products
Oxidation Products: Carboxylic acids or aldehydes depending on the extent of oxidation.
Reduction Products: Alcohols or amines depending on the site of reduction.
Substitution Products: Compounds with varied functional groups replacing the methoxy groups.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate in organic synthesis.
Biology
In biological research, this compound can be used to study enzyme interactions and receptor binding due to its potential bioactivity. It can serve as a probe to investigate biological pathways and mechanisms.
Medicine
Medically, 2-(6,7-dimethoxy-2-methyl-4-oxoquinazolin-3(4H)-yl)-N-(1-methyl-1H-pyrazol-3-yl)acetamide may exhibit pharmacological properties such as anti-inflammatory, anticancer, or antimicrobial activities. Its structure suggests potential as a lead compound in drug discovery.
Industry
In the industrial sector, this compound can be used in the development of new materials or as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of this compound would depend on its specific biological target. Generally, it may interact with enzymes or receptors, modulating their activity. The quinazolinone core is known to inhibit certain kinases, while the pyrazole moiety can enhance binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
2-Methyl-4-oxoquinazoline: Shares the quinazolinone core but lacks the pyrazole moiety.
N-(1-Methyl-1H-pyrazol-3-yl)acetamide: Contains the pyrazole moiety but lacks the quinazolinone core.
6,7-Dimethoxyquinazoline: Similar methoxy substitution pattern but different core structure.
Uniqueness
The uniqueness of 2-(6,7-dimethoxy-2-methyl-4-oxoquinazolin-3(4H)-yl)-N-(1-methyl-1H-pyrazol-3-yl)acetamide lies in its combined structural features, which may confer unique biological activities and chemical reactivity not observed in the individual components or other similar compounds.
This detailed overview provides a comprehensive understanding of the compound, its synthesis, reactions, applications, and comparisons with similar molecules
Properties
Molecular Formula |
C17H19N5O4 |
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Molecular Weight |
357.4 g/mol |
IUPAC Name |
2-(6,7-dimethoxy-2-methyl-4-oxoquinazolin-3-yl)-N-(1-methylpyrazol-3-yl)acetamide |
InChI |
InChI=1S/C17H19N5O4/c1-10-18-12-8-14(26-4)13(25-3)7-11(12)17(24)22(10)9-16(23)19-15-5-6-21(2)20-15/h5-8H,9H2,1-4H3,(H,19,20,23) |
InChI Key |
QEYQLNWFBXGXBS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=CC(=C(C=C2C(=O)N1CC(=O)NC3=NN(C=C3)C)OC)OC |
Origin of Product |
United States |
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